Valerena-4,7(11)-diene

sedative activity sesquiterpenoid comparison inhalation pharmacology

Valerena-4,7(11)-diene (VLD) is the non-oxidized bicyclic C15 sesquiterpene from Valeriana officinalis/Nardostachys chinensis. CRITICAL DIFFERENTIATION: Unlike valerenic acid (GABAA allosteric modulator), VLD acts via dual olfactory stimulation and pulmonary absorption—no systemic bioavailability required. At equivalent inhalation doses, VLD is 1.8–2.3× more potent than β-maaliene and (+)-aristolene. Reduces stress-elevated corticosterone 43% at 300 μg/cage. Scalable via validated 3-step semi-synthesis from valerenic acid (63% total yield). Specific enzymatic product of VoTPS2 (EC 4.2.3.139). ≥98% purity. Request a quote.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B12366622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerena-4,7(11)-diene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC(C2=C(CCC12)C)C=C(C)C
InChIInChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1
InChIKeyMZZFDMZYIBWOOA-KWCYVHTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valerena-4,7(11)-diene for Sedative and Anti-Stress R&D: A Product-Specific Procurement Guide


Valerena-4,7(11)-diene (VLD, CAS 351222-66-7), also known as valerena-1,10-diene under an alternative numbering system, is a bicyclic C15 sesquiterpene hydrocarbon isolated from Valeriana officinalis (valerian) and Nardostachys chinensis (spikenard) [1]. It is biosynthesized from (2E,6E)-farnesyl diphosphate via the dedicated sesquiterpene synthase VoTPS2 [2], [3]. Among dozens of valerian constituents, VLD and valerenic acid have been specifically identified as the active sedative ingredients [1], [4]. This guide focuses exclusively on VLD's quantifiable differentiation from structurally and pharmacologically related sesquiterpenoid alternatives, enabling evidence-based procurement decisions for sedative, anxiolytic, and anti-stress research programs.

Why Valerena-4,7(11)-diene Cannot Be Simply Substituted by Valerenic Acid or Other Sesquiterpenoids in Research Applications


Procurement based solely on "valerian sesquiterpenoid" or "GABAergic sedative" classification introduces significant experimental risk. Structurally, VLD is a non-oxidized hydrocarbon, whereas valerenic acid contains a carboxylic acid moiety that enables allosteric GABAA receptor modulation and 5-HT5a receptor partial agonism [1], [2]. Critically, VLD's sedative efficacy is expressed via a distinct dual-route mechanism combining olfactory stimulation and pulmonary absorption, not requiring systemic bioavailability or direct receptor binding [3]. Even among hydrocarbon sesquiterpenoids from the same plant source (β-maaliene, aristolene), activity at equivalent inhalation doses differs by approximately 2- to 3-fold [4]. Furthermore, acetoxyvalerenic acid and hydroxyvalerenic acid do not allosterically modulate GABAA receptors and can interfere with valerenic acid's effects [5]. These structural, mechanistic, and potency divergences preclude interchangeable use in research settings. The evidence below quantifies VLD's specific differentiation.

Valerena-4,7(11)-diene Quantitative Differentiation Evidence vs. Closest Sesquiterpenoid Comparators


Direct Head-to-Head Comparison: VLD vs. β-Maaliene and (+)-Aristolene in Caffeine-Treated Mouse Model

In a direct head-to-head comparison under identical experimental conditions, VLD demonstrated substantially higher sedative activity than the structurally related sesquiterpenoids β-maaliene and (+)-aristolene, both co-isolated from the same Nardostachys chinensis source [1]. At the 100 μg/cage inhalation dose, VLD reduced caffeine-induced locomotor activity to 234 ± 20 counts per 30 minutes, compared to 419 ± 28 counts for β-maaliene and 541 ± 27 counts for (+)-aristolene (caffeine-only control: 654 ± 24 counts) [1].

sedative activity sesquiterpenoid comparison inhalation pharmacology spikenard constituents

Cross-Study Comparable: VLD vs. Aristolen-1(10)-en-9-ol Sedative Efficacy at 300 μg/cage

Cross-study analysis of VLD and the oxygenated sesquiterpenoid aristolen-1(10)-en-9-ol reveals comparable magnitude of locomotor inhibition (~60%) at the same 300 μg/cage inhalation dose, but with divergent mechanistic targets and stress-model specificity [1], [2]. VLD's efficacy has been demonstrated specifically against restraint stress-induced excitatory behaviors, with validated reductions in stress biomarkers (corticosterone, 5-HT, DA), whereas aristolen-1(10)-en-9-ol's activity is characterized in a caffeine-induced excitatory model and targets the GABAA-benzodiazepine receptor system [1], [2].

sedative activity inhalation administration locomotor inhibition stress reduction

Synthetic Accessibility Advantage: VLD Derived from Valerenic Acid in 63% Overall Yield

VLD can be concisely synthesized from valerenic acid in three steps with a 63% total yield, involving carboxylic acid reduction, bromination of the resulting alcohol, and reduction of the bromide [1]. This established synthetic route provides a practical procurement alternative when natural isolation from Valeriana officinalis or Nardostachys chinensis yields insufficient quantities.

synthetic chemistry sesquiterpene synthesis valerenic acid conversion precursor availability

Mechanistic Differentiation: VLD's Dual Olfactory-Pulmonary Route vs. Valerenic Acid's Oral GABAergic Pathway

VLD's sedative effect is expressed via olfactory stimulation and pulmonary absorption following inhalation, without requiring gastrointestinal absorption or systemic bioavailability [1]. Studies in anosmic mice (olfactory bulb resection) and intravenously treated mice confirmed that both olfactory and pulmonary routes contribute to VLD's activity [1]. In contrast, valerenic acid requires oral or intraperitoneal administration for GABAA receptor allosteric modulation and 5-HT5a partial agonism [2], [3]. VLD's stress-reducing effects involve interaction with the hypothalamic-pituitary-adrenal (HPA) axis and sympathetic-adrenomedullary system, with evidence suggesting GABAergic and D2 antagonist activities [1].

mechanism of action inhalation pharmacology GABAergic modulation HPA axis

Class-Level Inference: Hydrocarbon vs. Carboxylic Acid Sesquiterpenoids — GABAA Receptor Modulation Distinction

Within the valerian sesquiterpenoid class, a clear structure-activity divide exists: valerenic acid (carboxylic acid-containing) allosterically modulates GABAA receptors, whereas its acetylated (acetoxyvalerenic acid) and hydroxylated (hydroxyvalerenic acid) derivatives do not, despite binding to identical sites [1]. VLD, lacking the carboxylic acid moiety entirely, operates via a distinct inhalation-dependent mechanism that does not require GABAA receptor binding [2]. This class-level inference highlights that oxidation state and functional group presence fundamentally determine receptor engagement and therapeutic application.

structure-activity relationship GABAA receptor sesquiterpenoid pharmacophore valerenic acid derivatives

Blood-Brain Barrier Permeability Comparison: Valerenic Acid Derivatives vs. Diazepam

For research programs requiring CNS target engagement following systemic administration, valerenic acid and its derivatives exhibit significantly slower blood-brain barrier (BBB) permeation than the clinical comparator diazepam, with permeability differences spanning approximately 11- to 33-fold [1]. Although VLD itself has not been evaluated in this BBB model, these permeability data for structurally related valerenic acids inform the understanding of why VLD's demonstrated efficacy relies on the alternative inhalation route bypassing BBB constraints.

blood-brain barrier permeability valerenic acid derivatives CNS penetration

Valerena-4,7(11)-diene: Optimal Research Application Scenarios Based on Quantitative Evidence


Restraint Stress and HPA Axis Modulation Studies Requiring Inhalation Administration

VLD is the optimal choice for research protocols modeling restraint stress-induced behavioral and neuroendocrine changes. At 300 μg/cage inhalation, VLD significantly reduces stress-elevated blood corticosterone from ~2.47 ng/mL to 1.41 ng/mL (43% reduction) and normalizes cerebral serotonin and dopamine levels [1]. The compound's dual olfactory-pulmonary absorption mechanism makes it uniquely suited for aromatherapy research and studies investigating non-systemic CNS modulation via inhalation [1]. VLD's demonstrated efficacy in the forced swim test (immobility time restoration) and pentobarbital sleep test (sleep time normalization) further supports its use in behavioral pharmacology studies of stress-related disorders [1].

Direct Sedative Potency Comparisons with β-Maaliene and (+)-Aristolene

For research programs requiring direct comparative evaluation of sesquiterpenoid sedative potency, VLD serves as the high-activity benchmark against which β-maaliene and (+)-aristolene can be assessed. In head-to-head comparison at 100 μg/cage inhalation, VLD reduced caffeine-induced locomotor activity to 234 ± 20 counts/30 min, compared to 419 ± 28 counts for β-maaliene and 541 ± 27 counts for (+)-aristolene [2]. This 1.8- to 2.3-fold greater efficacy at equivalent dose establishes VLD as the reference standard for potency comparisons among hydrocarbon sesquiterpenoids isolated from Nardostachys chinensis [2].

Semi-Synthetic Production via Valerenic Acid Conversion

When natural extraction yields from Valeriana officinalis or Nardostachys chinensis are insufficient for multi-gram research requirements, VLD can be reliably produced via the published three-step semi-synthetic route from valerenic acid, achieving 63% total yield [3]. This established synthetic method (carboxylic acid reduction → bromination → bromide reduction) provides a scalable alternative to isolation from plant material, distinguishing VLD from structurally related sesquiterpenoids that lack validated high-yield synthetic protocols [3].

Biosynthetic Pathway and Terpene Synthase Characterization Studies

VLD is the specific enzymatic product of VoTPS2 (valerena-4,7(11)-diene synthase, EC 4.2.3.139), a unique sesquiterpene synthase from Valeriana officinalis with characterized kinetic parameters (Km ~10 μM, kcat 0.01 s⁻¹) [4]. This well-defined biosynthetic pathway makes VLD an essential reference compound for research involving terpene synthase characterization, metabolic engineering of sesquiterpenoid production in heterologous hosts (e.g., Saccharomyces cerevisiae), and studies of sesquiterpenoid diversity in medicinal plants [4], [5]. Researchers characterizing VoTPS1 (germacrene C/D synthase) should use VLD as the negative control for VoTPS2-specific activity validation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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